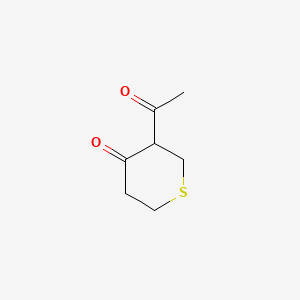

3-Acetylthian-4-one

Description

Structure

3D Structure

Properties

CAS No. |

144535-06-8 |

|---|---|

Molecular Formula |

C7H10O2S |

Molecular Weight |

158.215 |

IUPAC Name |

3-acetylthian-4-one |

InChI |

InChI=1S/C7H10O2S/c1-5(8)6-4-10-3-2-7(6)9/h6H,2-4H2,1H3 |

InChI Key |

CIWZKUDPJMGYSD-UHFFFAOYSA-N |

SMILES |

CC(=O)C1CSCCC1=O |

Synonyms |

4H-Thiopyran-4-one, 3-acetyltetrahydro- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetylthian 4 One and Analogues

Retrosynthetic Analysis of the 3-Acetylthian-4-one Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. nih.govleah4sci.comchemistry.coach The goal is to deconstruct a complex molecule by identifying strategic bond disconnections that correspond to reliable forward reactions. libretexts.orgdeanfrancispress.com

For this compound, two primary disconnections are logical. The first is the bond between the acetyl group and the thianone ring (Disconnection A). This C-C bond disconnection suggests a forward reaction involving the acylation of a thian-4-one enolate or equivalent. libretexts.org This simplifies the target to the thian-4-one core and an acetyl synthon.

A second key disconnection (Disconnection B) breaks the thian-4-one ring itself. Breaking the C-S bonds leads to acyclic precursors. For instance, a double C-S disconnection points to a 1,5-dihalide and a sulfur source like sodium sulfide (B99878). chemicalbook.com Alternatively, a Dieckmann-type disconnection (breaking C2-C3 and one C-S bond) of a precursor β-keto ester suggests an acyclic diester containing a sulfur atom as a key starting material. wikipedia.orgorganic-chemistry.org

Figure 1: Retrosynthetic Analysis of this compound

This diagram illustrates the logical deconstruction of this compound into simpler synthetic precursors.

Classical and Modern Synthetic Routes to Thian-4-one Core Structures

The construction of the core thian-4-one ring is a critical step in the synthesis of the target molecule. Various classical and modern methods have been developed to achieve this.

Cyclization Reactions for Ring Formation

The formation of the six-membered thiane (B73995) ring is typically achieved through intramolecular cyclization of suitable acyclic precursors. bohrium.com

One common method involves the reaction of a 1,5-dihalopentane derivative with a sulfide source, such as sodium sulfide. chemicalbook.com For the synthesis of thian-4-one, a precursor like bis(2-haloethyl) ketone could be cyclized with Na₂S.

Another powerful strategy is the Dieckmann condensation, which is the intramolecular reaction of a diester in the presence of a base to form a β-keto ester. wikipedia.org This method is highly effective for creating five- and six-membered rings. wikipedia.orglibretexts.org A sulfur-containing 1,7-diester, upon treatment with a base like sodium ethoxide, would cyclize to yield a 3-carboalkoxy-thian-4-one, which can then be hydrolyzed and decarboxylated to afford the thian-4-one core. libretexts.orgmasterorganicchemistry.com The mechanism involves the formation of an ester enolate, intramolecular nucleophilic attack, and subsequent elimination of an alkoxide. libretexts.orgyoutube.com

The Robinson annulation is another fundamental ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. masterorganicchemistry.com A sulfur-containing analogue could involve the Michael addition of a ketone enolate to a vinyl sulfoxide (B87167) or a similar sulfur-containing Michael acceptor, followed by an intramolecular aldol reaction to construct the thian-4-one ring. researchgate.netresearchgate.net

Functionalization Strategies for Acetyl Group Introduction

Introducing the acetyl group at the C-3 position of the thian-4-one ring is a key functionalization step. This is typically achieved through the C-acylation of the ketone. libretexts.org

The classical approach involves the reaction of a pre-formed enolate of thian-4-one with an acetylating agent such as acetyl chloride or acetic anhydride. The ketone is first treated with a strong base (e.g., lithium diisopropylamide, LDA) to generate the enolate, which then acts as a nucleophile to attack the electrophilic acetylating agent.

Challenges in C-acylation include competing O-acylation. The choice of reaction conditions, such as solvent, temperature, and counter-ion, can significantly influence the ratio of C- to O-acylated products.

An alternative strategy involves the Claisen condensation of thian-4-one with an excess of an ester like ethyl acetate, using a strong base. masterorganicchemistry.com This would form the β-dicarbonyl system of this compound directly.

Modern methods for the α-alkylation or acylation of cyclic ketones are continuously being developed, sometimes utilizing photocatalysis or novel catalyst systems to activate the α-C–H bond directly, though specific applications to thian-4-ones are not widely reported. nih.govchemistryviews.orgthieme-connect.com

Multi-component Reactions in Thian-4-one Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. beilstein-journals.orgresearchgate.net These reactions are prized for their atom economy and operational simplicity. While specific MCRs for this compound are not prominent in the literature, analogous reactions for synthesizing highly substituted tetrahydropyran-4-ones, such as the Maitland-Japp reaction, provide a template. researchgate.netrsc.org

A hypothetical MCR for a thian-4-one derivative could involve the condensation of a β-keto-sulfide, an aldehyde, and another nucleophilic component. For example, a one-pot reaction of an aldehyde, an amine, and a sulfur-containing ketone equivalent could potentially lead to a fused thianone system. beilstein-journals.org Some MCRs have been developed for the synthesis of pyran derivatives that proceed via Knoevenagel condensation followed by Michael addition and cyclization, a pathway that could be adapted for sulfur heterocycles. mdpi.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This includes the use of alternative solvents, renewable starting materials, and energy-efficient reaction conditions.

Solvent-Free and Aqueous Media Syntheses

The synthesis of heterocycles under solvent-free conditions or in aqueous media represents a significant advancement in green chemistry. rsc.org

Solvent-Free Synthesis: Mechanochemical methods, such as ball-milling, have emerged as a powerful green tool for organic synthesis, often proceeding without any solvent. acs.org The synthesis of various organosulfur heterocycles has been successfully demonstrated using these techniques, which can lead to higher yields, shorter reaction times, and easier product isolation. acs.orgtandfonline.com The cyclization of acyclic precursors or functionalization of the thianone ring could potentially be achieved under these solvent-free conditions. Microwave-assisted synthesis, often performed without a solvent or with a high-boiling, benign solvent, is another established green method that dramatically reduces reaction times for the synthesis of sulfur and nitrogen heterocycles. tandfonline.com

Aqueous Media Syntheses: Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and inexpensive nature. While many organic reagents have low solubility in water, the use of phase-transfer catalysts or the unique reactivity at the surface of water can be exploited. organic-chemistry.org Enzymatic methods, which operate in aqueous buffers under mild conditions, offer a highly selective route to complex molecules and have been applied to the synthesis of ncAA's and other heterocycles. google.com A chemoenzymatic approach combining an MCR with a lipase-catalyzed hydrolysis has been used to prepare β-ketosulfides, demonstrating the potential for green, multi-step, one-pot syntheses in aqueous buffer systems. beilstein-journals.org The synthesis of thianes from carbon disulfide has also been studied under hydrothermal conditions, indicating that aqueous routes to sulfur heterocycles are feasible. researchgate.net

Catalyst-Free and Metal-Catalyzed Methods

The construction of the thian-4-one scaffold and its derivatives can be achieved through methods that proceed without catalytic assistance or are facilitated by the presence of metal catalysts. These methods often rely on fundamental organic reactions, such as condensation and cyclization.

Catalyst-Free Approaches

Catalyst-free reactions are advantageous due to reduced cost, simpler purification procedures, and lower environmental toxicity. One notable strategy involves a domino-Knoevenagel-hetero-Diels-Alder reaction. For instance, the catalyst-free synthesis of benzopyran-annulated thiopyrano[2,3-b]thiochromen-5-(4H)-one derivatives has been achieved by reacting 4-hydroxy dithiocoumarin and O-propargylated salicylaldehyde (B1680747) in an aqueous medium. researchgate.net While not a direct synthesis of this compound, this demonstrates the feasibility of forming complex thiopyran-containing ring systems without a catalyst.

Another catalyst-free approach involves the reaction of isothiocyanates with hydroxylamine (B1172632) triflic acid salts to prepare 1,4,2-dithiazoles, showcasing C-S and C-N bond formation under mild, catalyst-free conditions. These principles of spontaneous cyclization driven by the inherent reactivity of the starting materials could be conceptually applied to the design of catalyst-free routes for thian-4-one derivatives.

Metal-Catalyzed Methods

Transition metal catalysis offers powerful tools for forming C-C and C-heteroatom bonds with high efficiency and selectivity. Iron, being abundant and eco-friendly, is an attractive catalyst. Iron(III) chloride, for example, has been effectively used in the four-component coupling synthesis of highly functionalized pyrroles. iosrjournals.org Similarly, iron(III) has been used to catalyze the chlorination of activated arenes, which are useful building blocks for more complex structures. acs.org Such Lewis acid catalysis could potentially be applied to activate thian-4-one for electrophilic acylation at the C3 position.

Silver-catalyzed reactions have also emerged as a potent method for synthesizing acyl-substituted heterocycles. For example, a silver-catalyzed tandem radical addition/cyclization has been developed to directly synthesize 3-acyl-4-arylquinolin-2(1H)-ones from N-arylcinnamamides and aliphatic carboxylic acids in an aqueous solution. acs.orgacs.org This type of radical-based strategy represents a modern approach that could be explored for the synthesis of this compound.

| Catalyst Type | Example Reaction | Key Features | Reference |

| None | Domino-Knoevenagel-hetero-Diels-Alder | Aqueous medium, catalyst-free, forms complex thiopyran systems. | researchgate.net |

| Iron(III) | Synthesis of functionalized pyrroles | Inexpensive, environmentally friendly, multi-component reaction. | iosrjournals.org |

| Silver(I) | Radical tandem cyclization for 3-acyl-quinolin-2-ones | Forms acyl-substituted heterocycles, proceeds via radical mechanism. | acs.org |

Microwave-Assisted and Photochemical Syntheses

To accelerate reaction rates and improve yields, alternative energy sources like microwave irradiation and light have been successfully employed in the synthesis of heterocyclic compounds, including analogues of thian-4-one.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has become a valuable technique for rapidly producing heterocyclic libraries. The primary advantages include dramatically reduced reaction times, improved yields, and enhanced reproducibility compared to conventional heating. nih.govresearchgate.net This methodology has been successfully applied to the one-pot, three-component Biginelli reaction to produce 3,4-dihydropyrimidin-2(1H)-one/thione derivatives using a nanocrystalline MgFe₂O₄ catalyst under solvent-free conditions. eurjchem.com Similarly, the synthesis of various thiazolidin-4-one derivatives has been efficiently achieved through microwave irradiation, highlighting its broad applicability in heterocyclic chemistry. nih.govresearchgate.net These examples suggest that a microwave-assisted approach could be highly effective for the cyclocondensation reactions required to form the thian-4-one ring or for subsequent functionalization.

| Heterocycle | Method | Conditions | Time | Yield | Reference |

| Thiazolidin-4-ones | Three-component reaction | KSF@Ni catalyst, Microwave | N/A | High | researchgate.net |

| Chroman-4-ones | One-pot reaction | NaOH, Ethanol, Microwave (180W) | 12-15 min | 80% | researchgate.net |

| Dihydropyrimidin-2-ones | Biginelli Reaction | MgFe₂O₄ catalyst, Microwave, Solvent-free | N/A | High | eurjchem.com |

Photochemical Syntheses

Photochemistry offers unique reaction pathways that are inaccessible through thermal methods, often proceeding under mild conditions. Aromatic ketones, such as thioxanthone, are known to be excellent photocatalysts capable of mediating reactions through energy transfer or electron transfer. rsc.org The photoreaction of 2,6-diphenyl-4H-thiopyran-4-one, a direct analogue of the thian-4-one core, has been studied, indicating that the thiopyran-4-one scaffold is photo-active. scispace.com Such photochemical reactivity could be harnessed for intramolecular cyclizations or functional group manipulations. For example, the Norrish-Yang photocyclization reaction is a classic photochemical transformation of ketones that could be applied to create complex architectures from appropriately substituted thian-4-one precursors. acs.org

Stereoselective and Enantioselective Synthesis of this compound

The introduction of the acetyl group at the C3 position of thian-4-one creates a stereocenter. Controlling the stereochemistry at this position is a significant challenge, and achieving high enantioselectivity is crucial for applications in medicinal chemistry. While specific enantioselective methods for this compound are not widely documented, strategies developed for analogous six-membered heterocyclic systems provide a clear roadmap.

Organocatalysis using bifunctional (thio)ureas has proven to be a powerful method for synthesizing six-membered rings with multiple chiral centers. beilstein-journals.org For example, an intramolecular vinylogous Rauhut-Currier reaction catalyzed by chiral amine-phosphines has been used for the asymmetric construction of functionalized 4-aryl-3,4-dihydrocoumarins and 4-aryl-3,4-dihydroquinolin-2-ones with high yields and enantioselectivities. acs.org This strategy, which involves the formation of a carbon-carbon bond at a position analogous to the C3 of thian-4-one, could be adapted for the enantioselective synthesis of the target molecule.

Another powerful approach is the stereoselective synthesis of 3-acyl tetrahydrofurans via Prins cyclization followed by a pinacol (B44631) rearrangement. nih.gov This demonstrates that complex rearrangements can be controlled to produce specific stereoisomers of acyl-substituted heterocycles. Merging catalytic radical C-H functionalization with ionic processes also represents a cutting-edge strategy for the enantioselective synthesis of functionalized chiral amines from alcohols, a method that could inspire new routes to chiral thian-4-one derivatives. nsf.gov

Total Synthesis Strategies for Complex Derivatives

In chemical synthesis, a "building block" is a molecule with reactive functional groups that serves as a starting unit for the construction of more complex structures. wikipedia.org The thian-4-one scaffold is a valuable building block for the synthesis of fused heterocyclic systems with significant biological activity.

For example, 3-aminobenzo[b]thiophenes, which can be derived from related precursors, are key intermediates in the synthesis of kinase inhibitors. Microwave-assisted methods have been used to prepare these scaffolds, which are then elaborated into complex drug targets like thieno[2,3-b]pyridine (B153569) and benzo researchgate.netvulcanchem.comthieno[3,2-d]pyrimidin-4-one inhibitors. mdpi.com Similarly, thiochroman-4-one (B147511) derivatives have been synthesized and evaluated as potential leishmanicidal agents. mdpi.com In these studies, the core thiochroman-4-one structure was systematically modified—for instance, by dehydrogenation and oxidation to vinyl sulfones—to optimize biological activity. mdpi.com

These examples underscore the utility of the thian-4-one core as a versatile platform. By serving as a foundational structure, it allows chemists to build molecular complexity and fine-tune properties, leading to the discovery of novel and potent therapeutic agents.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of 3-Acetylthian-4-one in solution. It provides insights into the carbon-hydrogen framework, the connectivity between atoms, and the molecule's dynamic conformational equilibria.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and fundamental information regarding the chemical environment of the protons and carbons within the molecule. For this compound, the thiane (B73995) ring is expected to adopt a chair conformation, leading to distinct signals for axial and equatorial protons.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing the molecule's constitution.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons, such as those on the C2, C3, C5, and C6 positions of the thiane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, definitively linking the ¹H signals to their corresponding ¹³C signals. researchgate.netlibretexts.orgacs.org This is particularly useful for distinguishing the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.netlibretexts.orgacs.org This is critical for identifying quaternary carbons, such as the two carbonyl carbons (C4 and the acetyl C=O), by observing their correlations to nearby protons (e.g., H3, H5, and the acetyl CH₃ protons).

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this compound, NOESY can help determine the stereochemistry at C3 and the preferred orientation of the acetyl group by identifying through-space interactions between the acetyl protons and the protons on the thiane ring.

A complete assignment of the NMR data can be achieved through the combined application of these techniques. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Key HMBC Correlations (¹H to ¹³C) |

|---|---|---|---|---|

| C2 | ~45-50 | ~2.8-3.2 | m | C3, C4, C6 |

| C3 | ~60-65 | ~3.5-4.0 | dd | C2, C4, C5, Acetyl C=O, Acetyl CH₃ |

| C4 | ~205-210 | - | - | - |

| C5 | ~45-50 | ~2.8-3.2 | m | C3, C4, C6 |

| C6 | ~28-33 | ~2.5-2.9 | m | C2, C5 |

| Acetyl C=O | ~200-205 | - | - | - |

The six-membered thiane ring is not static but undergoes conformational changes in solution. The primary dynamic process is the chair-to-chair ring inversion. At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

Dynamic NMR (DNMR) , which involves recording spectra at various temperatures, is the definitive method for studying such processes. By lowering the temperature, the rate of ring inversion can be slowed down. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a pair of axial/equatorial protons will broaden and, at even lower temperatures, decoalesce into two distinct signals. Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy (ΔG‡) for the ring inversion process.

A second dynamic process is the rotation around the C3-C(O)CH₃ single bond. Variable temperature NMR could also provide information on the rotational barrier of the acetyl group, revealing the energetic preference for specific orientations relative to the thiane ring. Such studies are crucial for a complete understanding of the molecule's conformational landscape. nist.govwaikato.ac.nz

One- and Two-Dimensional NMR Techniques (e.g., 1H, 13C, HSQC, HMBC, COSY, NOESY)

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.govresearchgate.net

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. pitt.eduacs.orgjsscacs.edu.in This precision allows for the unambiguous determination of the elemental formula of this compound. For a molecule with the formula C₇H₁₀O₂S, the calculated exact mass of the molecular ion [M]⁺• would be compared against the experimentally measured value, providing definitive confirmation of its chemical formula and distinguishing it from any isomers with the same nominal mass.

Table 2: Calculated Exact Mass for this compound

| Formula | Isotope | Calculated Exact Mass (Da) |

|---|---|---|

| C₇H₁₀O₂S | [M]⁺• | 158.04015 |

| C₇H₁₁O₂S | [M+H]⁺ | 159.04797 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific precursor ion (e.g., the molecular ion at m/z 158) is selected, fragmented, and its product ions are then analyzed. nanografi.comlibretexts.orgksu.edu.sa This process provides direct evidence for the connectivity of the molecule by revealing logical bond cleavages.

For this compound, the fragmentation is expected to be directed by the two carbonyl groups. Key predicted fragmentation pathways include:

Alpha-cleavage: The bonds adjacent to the carbonyl groups are prone to breaking. This can lead to the loss of an acetyl radical (•COCH₃) or a propyl sulfide (B99878) radical.

Loss of small molecules: Neutral molecules like carbon monoxide (CO) or ketene (B1206846) (H₂C=C=O) can be eliminated.

McLafferty Rearrangement: This involves the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by cleavage of the alpha-beta bond, though its occurrence depends on the specific conformation.

Analyzing the resulting product ion spectrum allows for the reconstruction of the original structure, confirming the presence and location of the acetyl group on the thian-4-one scaffold.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 158 | [C₇H₁₀O₂S]⁺• | Molecular Ion (M⁺•) |

| 115 | [M - COCH₃]⁺ | •COCH₃ |

| 87 | [M - COCH₃ - CO]⁺ | •COCH₃, CO |

| 71 | [C₄H₇O]⁺ | C₃H₃OS• |

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups, as each group has characteristic vibrational frequencies. libretexts.org They are complementary: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability.

For this compound, the most prominent features in the vibrational spectra would be the carbonyl (C=O) stretching bands. Since the two carbonyl groups are in different chemical environments (one is a cyclic ketone, the other is an acyclic ketone), they are expected to absorb at slightly different frequencies, likely appearing as two distinct, strong bands in the IR spectrum between 1680 and 1725 cm⁻¹.

Other key vibrational modes that can be identified include:

C-H stretching: Aliphatic C-H stretches from the ring and acetyl group protons, typically appearing in the 2850-3000 cm⁻¹ region.

C-S stretching: The carbon-sulfur bond vibration, which is characteristically weak in the IR spectrum but may be more prominent in the Raman spectrum, appearing in the 600-800 cm⁻¹ range.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bending and skeletal vibrations that are unique to the molecule, serving as a "fingerprint" for identification.

Subtle shifts in these vibrational frequencies can also provide information about the molecule's conformation, as different conformers can exhibit slightly different vibrational spectra.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (aliphatic) | IR, Raman | 2850 - 3000 | Medium |

| C=O Stretch (ring ketone) | IR | 1700 - 1720 | Strong |

| C=O Stretch (acetyl) | IR | 1710 - 1725 | Strong |

| C-C Skeletal Vibrations | IR, Raman | 1000 - 1400 | Medium-Weak |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique that provides precise information about the atomic arrangement within a crystalline solid. libretexts.orgvaia.com By diffracting a beam of X-rays off a single crystal of this compound, a three-dimensional electron density map can be generated, from which the exact positions of the atoms, their bond lengths, and bond angles can be determined. libretexts.orgvaia.com

The analysis of bond lengths and angles derived from X-ray crystallographic data offers fundamental insights into the bonding and geometry of the this compound molecule. The distances between atoms are indicative of the bond type and strength, while the angles between bonds define the molecule's shape and steric environment. wikipedia.orguzh.chquora.com

For this compound, the key structural parameters would include the lengths of the carbon-sulfur bond in the thiane ring, the carbon-carbon and carbon-oxygen bonds of the ketone and acetyl groups, and the various carbon-hydrogen bonds. wikipedia.orgarkat-usa.orgwikipedia.org The bond angles within the six-membered thiane ring and those associated with the sp² hybridized carbons of the carbonyl groups are also of significant interest. quora.comlumenlearning.comwikipedia.org

Below are tables of hypothetical, yet scientifically plausible, bond lengths and angles for this compound, based on typical values for similar functional groups found in organic compounds. wikipedia.orgarkat-usa.orgwikipedia.orgpdx.edupearson.comwikipedia.orglibretexts.orgmit.eduwebassign.netirb.hr

Interactive Table: Illustrative Bond Lengths for this compound

| Bond | Typical Length (Å) |

| C-S | 1.82 |

| C-C (sp³) | 1.54 |

| C-C (sp²-sp³) | 1.51 |

| C=O (ketone) | 1.22 |

| C=O (acetyl) | 1.22 |

| C-H | 1.09 |

Interactive Table: Illustrative Bond Angles for this compound

| Angle | Typical Angle (°) |

| C-S-C | ~98 |

| C-C-C (in ring) | ~111 |

| C-C=O (ketone) | 120 |

| C-C=O (acetyl) | 120 |

| O=C-C | 120 |

| H-C-H | 109.5 |

These values are illustrative and would be precisely determined for this compound through single-crystal X-ray diffraction analysis.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules of this compound arrange themselves in the solid state, a phenomenon known as crystal packing. researchgate.netacs.orgresearchgate.netmdpi.com The packing arrangement is governed by a variety of intermolecular forces. vaia.com

In the case of this compound, the primary intermolecular interactions would be dipole-dipole forces arising from the polar carbonyl groups. libretexts.orgscienceready.com.aubrainly.comsavemyexams.com The oxygen atom of the carbonyl group carries a partial negative charge, while the carbon atom bears a partial positive charge, leading to electrostatic attractions between adjacent molecules. libretexts.orgscienceready.com.au

Bond Lengths and Angles Analysis

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

This compound possesses a stereocenter at the C3 position, meaning it can exist as a pair of enantiomers. While X-ray crystallography can determine the relative stereochemistry, assigning the absolute configuration requires a technique sensitive to chirality, such as Electronic Circular Dichroism (ECD). reed.eduadvancedsciencenews.comencyclopedia.pub

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. reed.edu An ECD spectrum plots this difference as a function of wavelength, resulting in positive or negative peaks known as Cotton effects. The sign and intensity of these Cotton effects are characteristic of the molecule's absolute configuration. encyclopedia.pubull.es

For this compound, the carbonyl group of the ketone and the acetyl group act as chromophores. The electronic transitions of these groups, particularly the n→π* transition of the ketone, would give rise to distinct Cotton effects in the ECD spectrum. nih.govarxiv.orgrsc.org The sign of the Cotton effect associated with the ketone's n→π* transition can often be predicted using empirical rules, such as the octant rule for ketones, or more reliably through quantum mechanical calculations. encyclopedia.pubnih.govresearchgate.net

By comparing the experimentally measured ECD spectrum of a sample of this compound to the spectrum predicted by theoretical calculations for a specific enantiomer (e.g., the (R)- or (S)-enantiomer), the absolute configuration can be unambiguously assigned. mit.eduresearchgate.net This is a crucial step in the complete stereochemical elucidation of chiral molecules. encyclopedia.pubull.es

Reactivity and Reaction Mechanisms of 3 Acetylthian 4 One

Electrophilic and Nucleophilic Reactions of the Thian-4-one Ring

The thian-4-one ring possesses several sites for both electrophilic and nucleophilic attack. The endocyclic sulfur atom, with its available lone pairs of electrons, is a key center of reactivity. It can act as a nucleophile, reacting with electrophiles. A common reaction for thioethers is oxidation.

Oxidation of the Sulfur Atom: The sulfur atom can be selectively oxidized by various oxidizing agents to form the corresponding sulfoxide (B87167) and subsequently the sulfone. smolecule.com This transformation significantly alters the electronic properties and steric environment of the ring, which can influence subsequent reactions.

Reaction with Hydrogen Peroxide (H₂O₂): Mild oxidation, typically with one equivalent of H₂O₂, can yield 3-Acetyl-1-oxidothian-4-one (the sulfoxide).

Reaction with stronger oxidizing agents (e.g., m-CPBA): Using excess or more potent oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) leads to the formation of 3-Acetyl-1,1-dioxidothian-4-one (the sulfone). smolecule.com

The carbons alpha to the sulfur atom are also potential reaction sites, although their reactivity is often overshadowed by the highly reactive dicarbonyl moiety. In general, thiophene (B33073) and its derivatives are known to be highly reactive in both electrophilic and nucleophilic substitution reactions, allowing for the selective introduction of various functional groups. d-nb.info While thiane (B73995) is saturated, the principles of sulfur's influence on adjacent carbons apply.

Electrophilic Attack: In strongly acidic media, the sulfur atom can be protonated, activating the ring. However, electrophilic substitution on the ring carbons is less common for saturated heterocycles compared to their aromatic counterparts like thiophene. researchgate.net

Nucleophilic Attack: The carbon atoms adjacent to the positively charged sulfur in a sulfonium (B1226848) salt intermediate become more electrophilic and susceptible to nucleophilic attack.

| Reaction Type | Reagent | Product | Reference |

| Sulfur Oxidation | H₂O₂ or m-CPBA | 3-Acetyl-1-oxidothian-4-one (Sulfoxide) or 3-Acetyl-1,1-dioxidothian-4-one (Sulfone) | smolecule.com |

Reactions Involving the Carbonyl Group (C=O) of the Thianone Ring

The ring ketone at the C-4 position exhibits typical carbonyl reactivity, primarily undergoing nucleophilic addition reactions. uwo.ca The electrophilic carbonyl carbon is a prime target for a wide range of nucleophiles. libretexts.orgnumberanalytics.com

Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol, 3-Acetylthian-4-ol. This is a common transformation achieved with hydride reducing agents.

Sodium borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that readily reduces ketones to secondary alcohols. savemyexams.commasterorganicchemistry.comleah4sci.com It typically does not affect other functional groups like esters under standard conditions. masterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ also reduces the ketone to an alcohol. libretexts.org However, its high reactivity may lead to the reduction of the acetyl carbonyl as well, yielding a diol.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the carbonyl carbon to form tertiary alcohols after an acidic workup. solubilityofthings.com This reaction is a powerful method for forming new carbon-carbon bonds at the C-4 position.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically generated in situ from NaCN or KCN and a mineral acid, yields a 4-cyano-4-hydroxythiane derivative. chemguide.co.uk This reaction introduces both a hydroxyl group and a nitrile group, the latter of which can be further hydrolyzed to a carboxylic acid. savemyexams.com

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) can convert the carbonyl group into a carbon-carbon double bond, forming a 4-alkylidenethiane derivative. This allows for the introduction of an exocyclic double bond.

Acetal Formation: In the presence of an alcohol and an acid catalyst, the ketone can be converted into an acetal. libretexts.org This reaction is often used to protect the carbonyl group during other transformations. The reaction proceeds through a hemiacetal intermediate. libretexts.org

| Reaction | Reagent(s) | Product Type | Reference |

| Reduction | 1. NaBH₄ 2. H₃O⁺ | Secondary Alcohol | savemyexams.commasterorganicchemistry.com |

| Grignard Addition | 1. R-MgX 2. H₃O⁺ | Tertiary Alcohol | solubilityofthings.com |

| Cyanohydrin Formation | NaCN, H₂SO₄ | Hydroxynitrile | chemguide.co.uk |

| Wittig Reaction | Ph₃P=CHR | Alkene | General Knowledge |

| Acetal Formation | R-OH, H⁺ catalyst | Acetal | libretexts.org |

Reactivity at the Acetyl Moiety

The acetyl group, in conjunction with the ring carbonyl, forms a β-dicarbonyl system. This structural motif confers unique reactivity, particularly at the α-carbon situated between the two carbonyls. pressbooks.pub

Enolization and Aldol-Type Condensations

The protons on the carbon between the two carbonyl groups (the C-3 position of the acetyl group's methyl) are significantly acidic due to the resonance stabilization of the resulting enolate anion. msu.edu This facile enolate formation is the basis for several important carbon-carbon bond-forming reactions.

Enolate Formation: Treatment with a base, such as an alkoxide (e.g., NaOEt) or hydroxide (B78521) (e.g., NaOH), readily deprotonates the α-carbon to generate a nucleophilic enolate. magritek.com

Aldol-Type Condensations: The generated enolate can react as a nucleophile with an electrophilic carbonyl compound.

Self-Condensation: In the presence of a base, two molecules of 3-acetylthian-4-one can react with each other. The enolate of one molecule attacks the acetyl carbonyl of a second molecule.

Crossed Aldol (B89426) (Claisen-Schmidt) Condensation: The enolate of this compound can react with a non-enolizable aldehyde, such as benzaldehyde, in a Claisen-Schmidt condensation. srmist.edu.in This reaction, when followed by dehydration, yields an α,β-unsaturated carbonyl compound, a chalcone-like structure. libretexts.org This is a highly efficient way to construct larger, conjugated systems. srmist.edu.in

The initial aldol addition product is a β-hydroxy dicarbonyl compound, which can often be dehydrated under the reaction conditions (especially with heating) to form a conjugated enone. magritek.comlibretexts.org

Reduction and Oxidation Pathways

The carbonyl group of the acetyl moiety can also be a site for reduction and oxidation reactions.

Reduction:

Selective Reduction: It is challenging to selectively reduce the acetyl carbonyl in the presence of the ring ketone using powerful reducing agents like LiAlH₄. However, milder reagents like NaBH₄ might show some selectivity, though often a mixture of products would be expected. masterorganicchemistry.comlibretexts.org Catalytic hydrogenation could also be employed to reduce the carbonyl groups. libretexts.orgchemrevise.org

Diastereoselectivity: Reduction of either carbonyl group can lead to the formation of new stereocenters, resulting in diastereomeric alcohol products.

Oxidation:

Haloform Reaction: As a methyl ketone, the acetyl group can undergo the haloform reaction. Treatment with a halogen (I₂, Br₂, Cl₂) in the presence of a base (e.g., NaOH) would lead to the formation of a carboxylate at the C-3 position and a haloform (CHI₃, CHBr₃, or CHCl₃). uwo.ca This reaction proceeds via the repeated halogenation of the methyl group followed by nucleophilic acyl substitution.

Cycloaddition and Rearrangement Reactions

The unsaturated products derived from this compound can participate in cycloaddition reactions, and the core structure can undergo various molecular rearrangements.

Cycloaddition Reactions:

Diels-Alder Reaction: The α,β-unsaturated ketone formed from an aldol condensation and subsequent dehydration can act as a dienophile in a [4+2] cycloaddition reaction with a suitable diene. rsc.org This provides a pathway to complex polycyclic structures containing the thiane ring. Thioketones themselves can also be potent dienophiles in hetero-Diels-Alder reactions. uzh.ch

Rearrangement Reactions:

Favorskii Rearrangement: If an α-halo derivative of the thian-4-one is formed (e.g., by halogenation at C-5), treatment with a base could initiate a Favorskii rearrangement, potentially leading to a ring-contracted cyclopentane (B165970) carboxylic acid derivative.

Baeyer-Villiger Oxidation: The ring ketone can undergo a Baeyer-Villiger rearrangement upon treatment with a peroxy acid (e.g., m-CPBA). wiley-vch.de This involves the insertion of an oxygen atom adjacent to the carbonyl group, which would convert the cyclic ketone into a seven-membered thiolactone. The migratory aptitude of the adjacent carbons would determine the regioselectivity of the insertion.

Sigmatropic Rearrangements: If an allyl group were introduced, for instance by forming an allyl enol ether, a researchgate.netresearchgate.net-sigmatropic rearrangement like the Claisen rearrangement could be thermally or acid-induced. wikipedia.orglibretexts.org

Mechanistic Investigations of Key Transformations

The mechanisms of the reactions involving this compound are generally well-understood based on established principles of organic chemistry. Mechanistic studies often employ kinetic analysis, isotopic labeling, and computational methods to elucidate reaction pathways. oup.comacs.org

Nucleophilic Addition to Carbonyls: The mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated to enhance the carbon's electrophilicity. libretexts.org Under basic or neutral conditions, the nucleophile attacks directly, and the resulting alkoxide is subsequently protonated in a workup step. savemyexams.com

Aldol Condensation Mechanism: Under basic conditions, the reaction proceeds via an enolate intermediate. srmist.edu.in The key steps are: 1) deprotonation to form the resonant-stabilized enolate, 2) nucleophilic attack of the enolate on another carbonyl group to form a tetrahedral alkoxide, and 3) protonation of the alkoxide to give the β-hydroxy carbonyl product. Subsequent heating in base can lead to elimination via an E1cB mechanism. magritek.com

Reduction with NaBH₄: The mechanism involves the transfer of a hydride ion (:H⁻) from the borohydride complex to the electrophilic carbonyl carbon. youtube.com This forms an alkoxide intermediate, which is then protonated during the workup to yield the final alcohol product. leah4sci.com

Cycloaddition Mechanisms: Concerted cycloadditions like the Diels-Alder reaction are believed to proceed through a single, cyclic transition state, governed by the principles of orbital symmetry. uzh.ch Stepwise mechanisms involving zwitterionic or diradical intermediates can also occur, particularly for reactions that are thermally forbidden as concerted processes. rsc.org

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies and reaction rate determinations specifically for this compound are not extensively documented in the available scientific literature. To understand the kinetics of reactions involving this compound, researchers would typically employ techniques such as spectroscopy (UV-Vis, NMR) to monitor the concentration of reactants and products over time. From this data, rate laws, reaction orders, and rate constants could be determined.

For analogous systems, kinetic studies have been performed. For example, the kinetics of chlorination of thian-4-one-1,1-dioxides have been investigated, revealing first-order kinetics with respect to both the oxidant and the substrate. nih.gov Such studies on related structures suggest that the reactivity of this compound would be influenced by factors such as solvent polarity, temperature, and the presence of catalysts.

Hypothetical kinetic data for a reaction involving this compound, such as an enolate-driven alkylation, could be presented as follows. This table is for illustrative purposes to show how such data would be structured and is not based on experimental results for this specific compound.

Table 1: Hypothetical Kinetic Data for the Alkylation of this compound

| Experiment | Initial [this compound] (M) | Initial [Alkyl Halide] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

Isolation and Characterization of Reaction Intermediates

The isolation and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. For reactions involving this compound, the primary intermediate is expected to be the enolate formed by deprotonation of the α-carbon between the two carbonyl groups. Due to their transient nature, direct isolation of such intermediates is often challenging. They are typically studied in situ using spectroscopic methods or trapped with electrophiles.

The enolization of β-dicarbonyl compounds is a well-established phenomenon and can be catalyzed by either acid or base. libretexts.orgwikipedia.org The resulting enol or enolate is an ambident nucleophile, capable of reacting at either the carbon or oxygen atom.

While no specific intermediates for reactions of this compound have been reported, the synthesis of 3-substituted thiopyran-4-ones via aldol condensation of dihydrothiopyran-4-one derivatives with aldehydes proceeds through an enolate intermediate. researchgate.net This provides strong evidence for the accessibility of a similar enolate from this compound, which would be a key intermediate in its reactions.

Catalytic Transformations Utilizing this compound as a Substrate

The structure of this compound makes it a potentially valuable substrate for various catalytic transformations, although specific examples are not prevalent in the literature. The presence of the β-dicarbonyl moiety allows for a range of reactions that can be catalyzed by acids, bases, or metal complexes.

One potential catalytic transformation is hydrogenation. Catalytic hydrogenation of the ketone functionality would lead to the corresponding alcohol. Various catalysts, including those based on palladium, platinum, and ruthenium, are commonly used for the reduction of ketones. tcichemicals.com Asymmetric hydrogenation could potentially introduce chirality, a valuable feature in medicinal chemistry.

Another area of potential catalytic transformation involves the reactivity of the enolate. Palladium-catalyzed allylic alkylation, for example, could be envisioned where the enolate of this compound acts as a nucleophile. Furthermore, copper- and palladium-mediated domino reactions are powerful tools for the synthesis of sulfur-containing heterocycles and could potentially be applied to further functionalize the this compound scaffold. researchgate.netrsc.org

The following table outlines potential catalytic transformations for this compound based on the reactivity of analogous compounds.

Table 2: Potential Catalytic Transformations of this compound

| Transformation | Catalyst Type | Potential Product |

| Asymmetric Hydrogenation | Chiral Ruthenium or Rhodium complex | Chiral 3-Acetyl-4-hydroxythiane |

| Aldol Condensation | Acid or Base | 3-Acetyl-2-(hydroxyalkyl)thian-4-one |

| Michael Addition | Base | Adduct with α,β-unsaturated carbonyl |

| C-H Activation/Functionalization | Palladium or Rhodium complex | Annulated or further substituted thianone |

Theoretical and Computational Chemistry Studies of 3 Acetylthian 4 One

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to modern computational chemistry. unipd.itarxiv.org They are used to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. sdu.dk DFT, in particular, has become a popular method due to its balance of computational cost and accuracy, making it suitable for a wide range of chemical systems. researchgate.netscielo.br

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its chemical behavior. Computational studies on molecules similar to 3-acetylthian-4-one often involve analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial, as the HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. chimicatechnoacta.ru

For a molecule like this compound, DFT calculations, potentially using a hybrid functional like B3LYP with a 6-311G++(d,p) basis set, can be employed to determine these properties. chimicatechnoacta.ru The analysis might reveal that the HOMO is localized on the sulfur atom and the enolate part of the acetyl group, while the LUMO is centered on the carbonyl carbons. Such calculations provide a quantitative basis for understanding the molecule's reactivity towards electrophiles and nucleophiles. rsc.orgfrontiersin.orgmdpi.com

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.3 |

| LUMO Energy | -2.2 |

| HOMO-LUMO Gap | 4.1 |

Note: This data is illustrative and based on typical values for similar organic compounds calculated using DFT methods. chimicatechnoacta.ru

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. youtube.com Conformational analysis aims to identify the stable conformers and map the potential energy surface that governs their interconversion. unicamp.brnih.goviupac.org The thiane (B73995) ring typically adopts a chair conformation to minimize steric strain. However, the orientation of the acetyl group (axial vs. equatorial) gives rise to different conformers with distinct energies.

Computational methods can systematically explore the conformational space by rotating dihedral angles and calculating the energy of each resulting structure. youtube.comunicamp.br This process generates a potential energy landscape, revealing the global minimum energy conformer and the energy barriers between different conformations. unicamp.br For this compound, it is expected that the conformer with the acetyl group in the equatorial position would be more stable due to reduced steric hindrance.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| Equatorial-Chair | 180° | 0.0 |

| Axial-Chair | 60° | +2.5 |

| Twist-Boat | N/A | +5.8 |

Note: This data is hypothetical and represents plausible energy differences between conformers of a substituted thiane ring.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which is invaluable for structure elucidation. plos.org The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. plos.orgnih.gov By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra. nih.govmdpi.com

These predicted spectra can be compared with experimental data to confirm the structure of this compound or to assign specific resonances. nrel.govrsc.org The accuracy of these predictions has significantly improved, with mean absolute errors often falling below 0.2 ppm for ¹H and 1.5 ppm for ¹³C shifts, making it a reliable tool for structural verification. nih.govnrel.gov

Table 3: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C=O (ketone) | 205.1 | 204.8 |

| C=O (acetyl) | 198.5 | 198.2 |

| CH (alpha to ketone) | 55.3 | 54.9 |

| CH₂ (adjacent to S) | 30.1 | 29.8 |

| CH₃ (acetyl) | 25.4 | 25.1 |

Note: This is an illustrative table. The calculated values are based on typical GIAO-DFT computations, and experimental values are hypothetical. nih.govmdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone for understanding how chemical reactions occur, providing a step-by-step view of the transformation from reactants to products. smu.edursc.orgmdpi.commdpi.com This involves mapping the reaction pathway on a potential energy surface. smu.edu

Transition State Identification and Energy Barriers

A key aspect of studying reaction mechanisms is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. wikipedia.orgwikipedia.orgmasterorganicchemistry.com The structure of the TS reveals the geometry of the molecule as bonds are being broken and formed. youtube.com The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. masterorganicchemistry.com

For reactions involving this compound, such as an enolate formation or a nucleophilic addition, computational methods can be used to locate the transition state structure. scm.com By calculating the vibrational frequencies, one can confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com

Table 4: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (TS) | +15.2 |

| Products | -5.4 |

Solvent Effects on Reactivity

Reactions are typically carried out in a solvent, which can significantly influence reactivity. rsc.orgrsc.org Computational models can account for solvent effects through either implicit or explicit models. rsc.orgnih.gov Implicit solvent models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. chemrxiv.org Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture of specific solute-solvent interactions like hydrogen bonding, but at a higher computational cost. nih.govchemrxiv.org

For a polar molecule like this compound, the choice of solvent can alter reaction pathways and energy barriers. researchgate.net For instance, a polar solvent would likely stabilize charged intermediates and transition states, potentially accelerating the reaction compared to a nonpolar solvent. chemrxiv.orgresearchgate.net Computational studies can quantify these effects by calculating the reaction profile in different simulated solvent environments. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. researchgate.netyoutube.com By simulating the interactions between the atoms of this compound and its surrounding environment (typically a solvent like water), MD can provide detailed insights into the compound's conformational flexibility, stability, and intermolecular interactions. nih.govnih.gov

A typical MD simulation protocol for this compound would involve several key steps. First, a three-dimensional structure of the molecule would be obtained or generated. bioinformaticsreview.com An appropriate force field, such as CHARMM or AMBER, which defines the potential energy of the system, would be selected to describe the interactions between atoms. bioinformaticsreview.com The molecule would then be placed in a simulated box of solvent, and the system would be subjected to energy minimization to remove any steric clashes or unfavorable geometries. bioinformaticsreview.com Following minimization, the system would be gradually heated to a desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to mimic physiological conditions. youtube.com Finally, a production MD run would be performed for a significant duration (nanoseconds to microseconds) to collect trajectory data. bioinformaticsreview.comnih.gov

Analysis of the MD trajectory would yield valuable information about the dynamic behavior of this compound. Key analyses would include:

Conformational Analysis: Tracking the dihedral angles of the thiane ring and the acetyl group to identify the most stable conformations and the energy barriers between them. This reveals the molecule's intrinsic flexibility.

Solvation Shell Analysis: Examining the distribution and dynamics of solvent molecules around the carbonyl and acetyl groups to understand how the molecule interacts with its environment through hydrogen bonding and other non-covalent interactions.

Root Mean Square Deviation (RMSD): Calculating the RMSD of the molecule's backbone over time to assess its structural stability. A stable RMSD indicates that the molecule has reached an equilibrium state in the simulation. nih.gov

These simulations would provide a foundational understanding of the molecule's behavior at an atomic level, which is crucial for interpreting its chemical properties and potential biological interactions.

Table 1: Illustrative Conformational Analysis of this compound from a Hypothetical MD Simulation This table presents hypothetical data for illustrative purposes.

| Conformer | Key Dihedral Angle (°C) | Potential Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Chair (Axial Acetyl) | -60.5 | -15.2 | 65 |

| Chair (Equatorial Acetyl) | 58.2 | -13.8 | 30 |

| Twist-Boat | -3.1 | -9.5 | 5 |

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) modeling, a subset of Quantitative Structure-Property Relationship (QSPR) studies, establishes a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. wikipedia.orglongdom.org For this compound, SPR modeling could be used to predict specific properties relevant to mechanistic studies, such as its affinity for a hypothetical enzyme active site or its membrane permeability, based on its structural features. nih.govaip.org

The process would involve creating a dataset of molecules that are structurally analogous to this compound. For each analogue, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. researchgate.net Examples of relevant descriptors include:

Topological Descriptors: Molecular weight, number of rotatable bonds, and topological polar surface area (TPSA).

Electronic Descriptors: Dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

3D Descriptors: Molecular volume and surface area.

Once the descriptors are calculated, a mathematical model, often using techniques like Multiple Linear Regression (MLR) or machine learning algorithms, is developed to relate these descriptors to a specific property of interest. digitellinc.comresearchgate.net Such a model could predict, for instance, how modifications to the thiane ring or the acetyl group of this compound would influence its binding energy to a target protein, thereby guiding the design of more potent or specific molecular probes for mechanistic investigations. nih.gov

Table 2: Illustrative SPR Data for Hypothetical this compound Analogues This table presents hypothetical data for illustrative purposes.

| Compound | Modification | Topological Polar Surface Area (Ų) | Predicted Binding Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| This compound | - | 43.4 | -6.5 |

| Analogue 1 | Methyl at C2 | 43.4 | -6.8 |

| Analogue 2 | Hydroxy at C5 | 63.6 | -7.2 |

| Analogue 3 | Fluoro on Acetyl | 43.4 | -6.9 |

In Silico Screening and Virtual Ligand Design (focus on mechanistic studies, not clinical)

In silico screening and virtual ligand design are computational techniques used to identify and optimize molecules that interact with a biological target. nih.govresearchgate.net In the context of mechanistic studies, this compound could serve as a foundational scaffold or a fragment for designing novel molecular probes to investigate the function of a specific protein or enzyme.

The process would begin by identifying a target protein and its potential binding site. nih.gov If the protein's 3D structure is known, a structure-based approach like molecular docking can be employed. rsc.org A large virtual library of compounds could be screened by computationally "docking" each molecule into the target's binding site. A scoring function then estimates the binding affinity, and the top-scoring compounds are selected as potential hits.

Alternatively, if the structure of the target is unknown but some active ligands are, a ligand-based approach could be used. researchgate.net Here, this compound could be used to generate a pharmacophore model, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for interaction. This model would then be used to search virtual databases for other molecules that match these features.

The goal of this virtual screening would be to identify compounds that, for example, specifically stabilize a particular conformational state of an enzyme or block a specific protein-protein interaction, thereby helping to elucidate its biological mechanism. nih.gov The identified hits would be prioritized for synthesis and experimental validation based on their docking scores, interaction patterns, and chemical novelty.

Table 3: Illustrative Virtual Screening Hits Based on a this compound Scaffold This table presents hypothetical data for illustrative purposes against a hypothetical enzyme target.

| Hit ID | Structural Similarity to Scaffold | Docking Score (kcal/mol) | Key Predicted Interaction |

|---|---|---|---|

| ZINC12345 | High | -8.9 | H-bond with SER-120 |

| ZINC67890 | Medium | -8.5 | Hydrophobic interaction with LEU-45 |

| ZINC54321 | High | -8.2 | H-bond with ASN-122 |

| ZINC09876 | Low | -7.9 | Pi-cation interaction with LYS-88 |

Derivatives, Analogues, and Structure Activity/property Relationships

Design Principles for 3-Acetylthian-4-one Derivatives

The design of new analogues of this compound would be guided by established principles of scaffold modification and an understanding of how substituents influence the molecule's electronic and steric properties.

Scaffold modification involves altering the core structure to explore new chemical space and optimize molecular interactions with biological targets. For this compound, these strategies can be directed at either the thiane (B73995) ring or the acetyl side chain.

Thiane Ring Modification: The six-membered thiane ring can be modified in several ways. Oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone is a common strategy. This change dramatically alters the polarity, hydrogen bonding capacity, and geometry of the ring. For instance, in the related thiochroman-4-one (B147511) series, oxidation to the sulfone was found to be critical for leishmanicidal activity. researchgate.netresearchgate.net Other modifications could include ring expansion (to a thiepane), contraction (to a thietane), or the introduction of additional heteroatoms.

Side-Chain Modification: The 3-acetyl group is a prime site for modification. The terminal methyl group can be replaced with larger alkyl or aryl groups, fluorinated moieties like trifluoromethyl (CF3), or other functional groups to probe steric and electronic requirements of a target binding pocket. academie-sciences.fr The entire acetyl group could be replaced with other acyl chains or functional groups that act as bioisosteres.

Scaffold Hopping and Fusion: More advanced strategies could involve replacing the thiane ring with other heterocyclic systems (scaffold hopping) to identify novel cores with improved properties. Additionally, the thiane ring could be fused to other aromatic or heterocyclic rings, a strategy used to create spiro-pyrrolidines from thiochroman-4-one, resulting in compounds with potent antibacterial and antifungal activity. rsc.org

| Modification Site | Strategy | Example Modification | Potential Impact |

|---|---|---|---|

| Thiane Ring | Oxidation | Sulfur to Sulfone (S=O₂) | Increased polarity, H-bond acceptor |

| Ring Alteration | Ring contraction to thietane | Changes in ring strain and geometry | |

| Annulation | Fusion with a benzene (B151609) ring | Increased rigidity and lipophilicity | |

| 3-Acetyl Group | Substituent Change | Methyl to Trifluoromethyl (CF₃) | Altered electronics and metabolic stability |

| Isosteric Replacement | Acetyl to Carboxamide | Modified H-bonding and polarity |

The introduction of electron-withdrawing groups (EWGs), such as nitro or cyano groups, onto the thiane ring would be expected to increase the acidity of the C-H bond at the C3 position and the O-H bond of the enol form. acs.org This increased acidity can strengthen the intramolecular hydrogen bond in the enol tautomer, often shifting the equilibrium to favor the enol form. acs.org Conversely, electron-donating groups (EDGs) would have the opposite effect. The stability of the molecule can also be affected; for example, bulky substituents at the C3 position can sterically hinder the formation of a planar enol ring, favoring the diketo form. mdpi.com These principles are crucial for predicting how a derivative might interact with a biological target, as the dominant tautomeric form can have different binding properties. mdpi.com

Scaffold Modification Strategies

Synthetic Strategies for Diverse Analogues and Congeners

The generation of a wide array of analogues for screening requires efficient and versatile synthetic methodologies. Techniques like parallel synthesis and late-stage functionalization are central to modern drug discovery. mdpi.comajol.info

Parallel synthesis allows for the rapid creation of a library of related compounds by performing simultaneous reactions in an array format. nih.gov For this compound, a library could be generated from a common intermediate. For example, the parent tetrahydrothiopyran-4-one (B549198) can be synthesized from starting materials like 3,3'-thiodipropionic acid. chemicalbook.com This ketone could then be acylated at the C3 position with a variety of acyl chlorides or other acylating agents in a parallel format.

Another approach involves a "catch and release" strategy where a ketone intermediate is captured on a solid support resin, reacted, and then cleaved to release the final products, simplifying purification. sciforum.net A hypothetical parallel synthesis to generate a library of 3-acylthian-4-one derivatives is outlined below.

| Step | Reaction | Reactants (Varying Component in Bold) | Outcome |

|---|---|---|---|

| 1 | Acylation | Tetrahydrothiopyran-4-one + R-COCl | Library of 3-acylthian-4-one analogues |

| 2 | Condensation | This compound + Ar-CHO | Library of chalcone-like derivatives |

| 3 | Heterocycle Formation | This compound + Hydrazine/Thiourea | Library of pyrazole- or pyrimidine-fused thianes |

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis, avoiding the need for lengthy de novo syntheses for each analogue. ajol.infonih.gov C-H functionalization is a particularly powerful LSF tool. thieme-connect.com For this compound, the saturated thiane ring offers several C(sp³)–H bonds that could be targets for LSF.

The positions alpha to the sulfur atom (C2 and C6) are often activated towards functionalization via hydrogen atom transfer (HAT) catalysis. nih.govnih.gov This would allow for the introduction of methyl groups, aryl groups, or other functionalities. nih.gov While more challenging, methods for non-directed functionalization at the β-position (C5) are also emerging, which could provide access to a different set of analogues. thieme-connect.comacs.org

Parallel Synthesis and Library Generation

Mechanistic Studies of Biological Interactions of Analogues (in vitro/in silico)

Understanding how analogues interact with biological systems is key to rational drug design. This is achieved through a combination of computational (in silico) and experimental (in vitro) methods.

In Silico Studies: Molecular docking is a primary in silico tool used to predict how a molecule binds to the active site of a target protein. orientjchem.orgnih.gov For a library of this compound derivatives, docking studies could predict binding affinities and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions), helping to prioritize which compounds to synthesize. wjarr.commdpi.com For example, studies on thiochroman-4-one derivatives have used docking to understand their binding to fungal N-myristoyltransferase (NMT). rsc.org Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction tools can assess the drug-likeness of virtual compounds early in the process. orientjchem.org

In Vitro Studies: Once synthesized, the analogues are tested in in vitro assays to measure their biological activity. If the target is an enzyme, inhibition assays are used to determine potency, often expressed as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). researchgate.net If the goal is to develop antimicrobial agents, the compounds are tested against various bacterial or fungal strains to determine their minimum inhibitory concentration (MIC). tandfonline.com For example, various thiochroman-4-one derivatives have shown potent in vitro activity against fungal pathogens and Leishmania panamensis. rsc.orgnih.govbohrium.com The results from these assays are then used to build a structure-activity relationship (SAR), which correlates changes in chemical structure to changes in biological activity, guiding the next round of analogue design. nih.gov

Enzyme Inhibition Studies (e.g., target identification, kinetic analysis)

There is a notable scarcity of specific enzyme inhibition studies directly investigating this compound. However, research on analogous sulfur-containing heterocycles provides insights into their potential as enzyme inhibitors.

Enzyme inhibition is a critical mechanism for therapeutic intervention, where a molecule binds to an enzyme and decreases its activity. wikipedia.org This process can be reversible or irreversible. libretexts.org Reversible inhibition can be further classified as competitive, non-competitive, or uncompetitive, each characterized by a different mode of interaction between the inhibitor, the enzyme, and its substrate. labce.comsavemyexams.com Kinetic analysis is employed to determine the mechanism of inhibition and the inhibitor's potency, often expressed as the inhibition constant (Kᵢ). wikipedia.orgnih.gov

Studies on various heterocyclic compounds containing sulfur have demonstrated significant enzyme inhibitory activity. For instance, certain thiazole (B1198619) and thiadiazole derivatives have been identified as potent inhibitors of various enzymes. researchgate.net Thiazolidin-4-one derivatives, which share a heterocyclic ketone motif, have shown inhibitory activity against a range of enzymes. mdpi.com For example, indole–thiourea derivatives have been studied as competitive inhibitors of mushroom tyrosinase, with kinetic analyses revealing their mechanism of action. nih.gov

The general approach to such studies involves:

Target Identification: Pinpointing the specific enzyme or class of enzymes affected by the compound. mdpi.com

Kinetic Analysis: Performing assays to determine the type and potency of inhibition (e.g., competitive, non-competitive). nih.gov This often involves measuring reaction rates at various substrate and inhibitor concentrations to calculate kinetic parameters like Kᵢ and the half-maximal inhibitory concentration (IC₅₀). nih.govmdpi.com

While direct data for this compound is unavailable, its structural features—a cyclic ketone with a sulfur heteroatom and an acetyl group—suggest potential for interactions with enzyme active sites, possibly through hydrogen bonding or coordination with metal ions in metalloenzymes.

Receptor Binding Studies (in vitro, mechanistic)

Specific in vitro receptor binding studies for this compound are not readily found in the existing literature. However, the broader class of sulfur-containing heterocycles has been a subject of such investigations, particularly in the context of neuroscience and pharmacology.

In vitro receptor binding assays are fundamental in drug discovery to determine the affinity of a ligand for a specific receptor. nih.govnih.gov These assays typically use radiolabeled ligands to quantify binding to receptors in tissue homogenates or cell preparations. nih.govumich.edurevvity.com Key parameters derived from these studies include the equilibrium dissociation constant (Kd) and the inhibitory constant (Kᵢ), which indicate the ligand's binding affinity. nih.govnih.gov

For example, derivatives of spipethiane, a sulfur-containing spirocyclic compound, have been synthesized and evaluated for their binding affinity to sigma (σ) receptors. acs.org These studies revealed that modifications to the core structure significantly influenced both affinity and selectivity for σ₁ and σ₂ receptor subtypes. acs.org Similarly, N-(1-benzylpiperidin-4-yl)phenylacetamide analogues have been extensively studied for their potent and selective binding to σ₁ receptors. acs.org

The general methodology for such studies includes:

Competitive Binding Assays: An unlabeled compound of interest competes with a known radioligand for binding to the target receptor. The concentration at which the compound displaces 50% of the radioligand is its IC₅₀ value, from which the Kᵢ can be calculated. nih.gov

Saturation Binding Assays: These are used to determine the receptor density (Bmax) and the Kd of the radioligand itself. nih.gov

Given that thiane derivatives have been explored as ligands for various receptors, it is plausible that this compound could exhibit binding affinity for certain receptor types, though experimental validation is required. google.com

Structure-Activity Relationship (SAR) Analysis based on Molecular Interactions

While a specific structure-activity relationship (SAR) analysis for this compound is not available, SAR studies on related sulfur-containing heterocycles provide a framework for understanding how structural modifications can influence biological activity. openmedicinalchemistryjournal.com SAR studies aim to identify which parts of a molecule are crucial for its biological effects, guiding the design of more potent and selective compounds. nih.govnih.gov

For sulfur-containing heterocycles, SAR studies have revealed several key trends:

Influence of Substituents: The nature and position of substituents on the heterocyclic ring can dramatically alter biological activity. For example, in a series of sulfur-nitrogen heterocycles, electron-withdrawing groups on an attached phenyl ring were found to enhance anticancer activity, whereas hydroxyl groups tended to increase antioxidant properties. mdpi.com

Role of the Heterocyclic Core: The core heterocyclic structure itself is fundamental. Studies on 1,2,4-triazolo[1,5-a] researchgate.netlbl.govnih.govtriazine analogues showed that replacing an oxygen atom with sulfur (creating a 5-thioxo analogue) led to significant inhibitory activity against thymidine (B127349) phosphorylase. researchgate.net

Stereochemistry: The spatial arrangement of atoms can be critical. In studies of 2,6-diarylthian-4-one derivatives, the cis and trans orientations of the aryl groups led to different conformational preferences, which would likely impact receptor or enzyme binding. researchgate.net

The following table summarizes SAR findings for classes of compounds related to this compound.

| Compound Class | Structural Feature | Impact on Activity | Reference |

| Sulfur-Nitrogen Heterocycles | Electron-withdrawing group on phenyl ring | Enhanced anticancer activity | mdpi.com |

| Sulfur-Nitrogen Heterocycles | Hydroxy substitution on phenyl ring | Enhanced antioxidant activity | mdpi.com |

| 1,2,4-Triazolo[1,5-a] researchgate.netlbl.govnih.govtriazines | Replacement of C=O with C=S | Increased thymidine phosphorylase inhibition | researchgate.net |

| 2,6-Diarylthian-4-ones | Cis/Trans isomerism of aryl groups | Affects conformational preferences | researchgate.net |

Structure-Property Relationship (SPR) Studies for Material Science Applications (non-biological)

Information regarding the structure-property relationship (SPR) of this compound for material science applications is not present in the searched literature. However, research into related heterocyclic compounds, including thiane derivatives, indicates their potential use in this field.

SPR studies in material science aim to understand how a molecule's chemical structure dictates its physical and chemical properties, such as electronic conductivity, optical properties, and stability. researchgate.net This knowledge is crucial for designing novel materials for applications like electronics and energy storage.

Thiane and thiophene (B33073) derivatives have been investigated as potential anolyte materials in non-aqueous redox flow batteries. lbl.gov Computational screening of these molecules focused on properties like redox potential and solubility. It was found that introducing electron-withdrawing groups (e.g., nitro, carboxyl, cyano) could increase the oxidation potential of the thiane core. lbl.gov

Thiazole derivatives, another class of sulfur-containing heterocycles, have found applications in:

Conductive Polymers: Forming materials with potential use in electronic devices. numberanalytics.com

Organic Light-Emitting Diodes (OLEDs): Due to their luminescent properties. numberanalytics.com

Corrosion Inhibitors: For protecting metal surfaces. numberanalytics.com